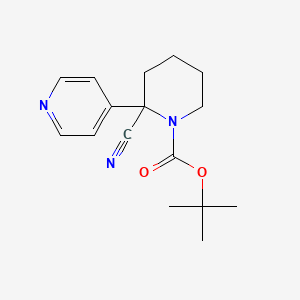
Tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a cyano group, and a pyridinyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl cyanoacetate and pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the conversion of the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the pyridinyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives.
Substitution: Substituted piperidine or pyridinyl derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new bioactive molecules with potential therapeutic applications[5][5].
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The cyano group and the pyridinyl group play crucial roles in the binding interactions, while the piperidine ring provides structural stability and flexibility .
Comparison with Similar Compounds
- Tert-butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-hydroxypiperidine-1-carboxylate
Comparison: Tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate is unique due to the specific positioning of the cyano and pyridinyl groups on the piperidine ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the cyano group at the 2-position enhances the compound’s reactivity in certain chemical reactions, while the pyridinyl group at the 4-position influences its binding interactions with biological targets .
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
tert-butyl 2-cyano-2-pyridin-4-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-11-5-4-8-16(19,12-17)13-6-9-18-10-7-13/h6-7,9-10H,4-5,8,11H2,1-3H3 |
InChI Key |
FDMYHLGIQNNROE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1(C#N)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


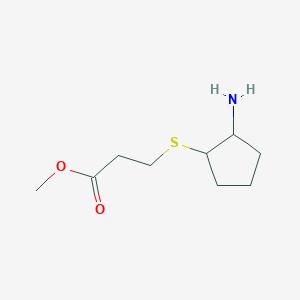
![3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid](/img/structure/B13520201.png)
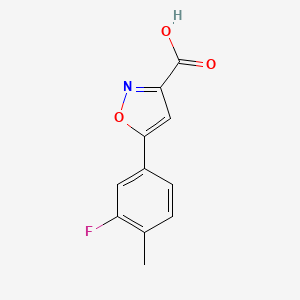
![1-[(2-Methoxy-4-methylphenyl)methyl]piperazine](/img/structure/B13520205.png)
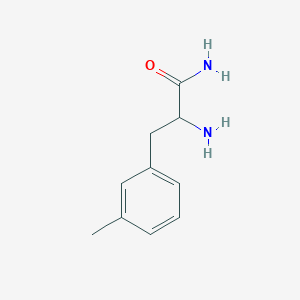
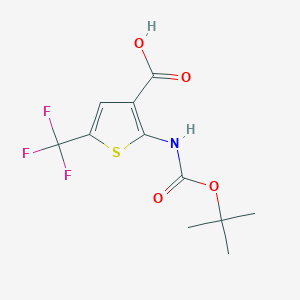
![1-(1-(Pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B13520222.png)
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
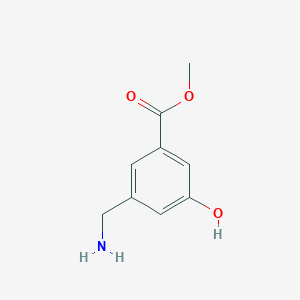
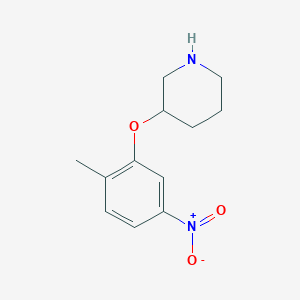
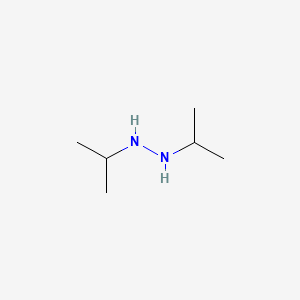
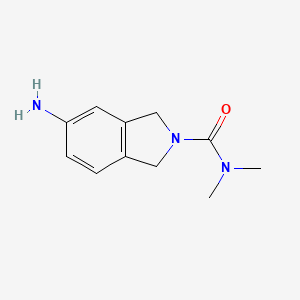

amino}acetic acid hydrochloride](/img/structure/B13520280.png)
